

Synthesis of N-decyl-4-methoxyaniline: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *N*-decyl-4-methoxyaniline

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This document provides detailed experimental protocols for the synthesis of **N-decyl-4-methoxyaniline**, a secondary amine with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmacologically active compounds. Two primary synthetic routes are presented: direct N-alkylation of p-anisidine with decyl bromide and reductive amination of p-anisidine with decanal.

Introduction

N-decyl-4-methoxyaniline is a derivative of p-anisidine, a versatile building block in organic chemistry. The introduction of a long alkyl chain, such as a decyl group, to the nitrogen atom of p-anisidine significantly alters its physicochemical properties, increasing its lipophilicity. This modification can be crucial in the design of molecules with specific biological activities or material properties. The following protocols offer reliable methods for the laboratory-scale synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of **N-decyl-4-methoxyaniline**.

Table 1: Physicochemical Properties of Key Compounds

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
p-Anisidine	4-Methoxyaniline	104-94-9	C ₇ H ₉ NO	123.15
Decyl Bromide	1-Bromodecane	111-25-1	C ₁₀ H ₂₁ Br	221.18
Decanal	Decanal	112-31-2	C ₁₀ H ₂₀ O	156.27
N-decyl-4-methoxyaniline	N-decyl-4-methoxyaniline	733-40-4	C ₁₇ H ₂₉ NO	263.43 ^[1]

Table 2: Predicted Mass Spectrometry Data for **N-decyl-4-methoxyaniline**^[1]

Adduct	m/z
[M+H] ⁺	264.23218
[M+Na] ⁺	286.21412
[M-H] ⁻	262.21762

Experimental Protocols

Two effective methods for the synthesis of **N-decyl-4-methoxyaniline** are detailed below.

Method 1: Direct N-Alkylation

This method involves the direct reaction of p-anisidine with decyl bromide in the presence of a base. This is a classical nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants.

Reaction Scheme:

Materials:

- p-Anisidine (1.0 eq)
- Decyl bromide (1.1 eq)

- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Potassium iodide (KI), catalytic amount (e.g., 0.1 eq)
- Acetone or Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine and anhydrous acetone or DMF.
- Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the suspension.
- Heat the reaction mixture to a gentle reflux (for acetone) or to 80-100 °C (for DMF) with vigorous stirring.
- Slowly add decyl bromide to the reaction mixture dropwise over 30 minutes.
- Continue heating the reaction under reflux/at temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting p-anisidine is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or ethyl acetate.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure **N-decyl-4-methoxyaniline**.

Method 2: Reductive Amination

Reductive amination is an alternative method that often provides higher selectivity for the mono-alkylated product. This two-step, one-pot process involves the formation of an imine intermediate from p-anisidine and decanal, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Materials:

- p-Anisidine (1.0 eq)
- Decanal (1.05 eq)
- Sodium borohydride (NaBH_4) (1.5 eq) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Methanol or Dichloromethane (DCM), anhydrous
- Acetic acid (catalytic amount, if needed)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve p-anisidine and decanal in anhydrous methanol or DCM in a round-bottom flask equipped with a magnetic stirrer.
- If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
- Cool the reaction mixture in an ice bath.
- Slowly and portion-wise, add the reducing agent (sodium borohydride or sodium triacetoxyborohydride) to the reaction mixture. Control the addition to manage any effervescence.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-12 hours. Monitor the reaction by TLC.
- Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **N-decyl-4-methoxyaniline**.

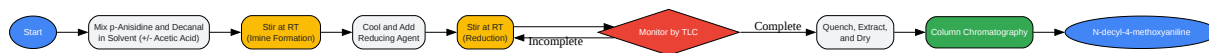
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Direct N-Alkylation.



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Caption: Workflow for Reductive Amination.

Characterization

The final product, **N-decyl-4-methoxyaniline**, should be characterized to confirm its identity and purity. Recommended techniques include:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the structure of the molecule.
- Mass Spectrometry: To confirm the molecular weight.
- FT-IR Spectroscopy: To identify the functional groups present.
- Melting Point Analysis: To assess the purity of the solid product.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
- p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
- Decyl bromide is a skin and eye irritant.
- Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and quench slowly.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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References

- 1. PubChemLite - N-decyl-4-methoxyaniline (C₁₇H₂₉NO) [pubchemlite.lcsb.uni.lu]
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